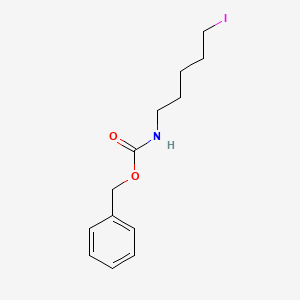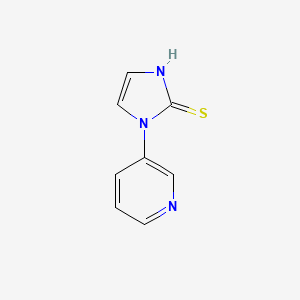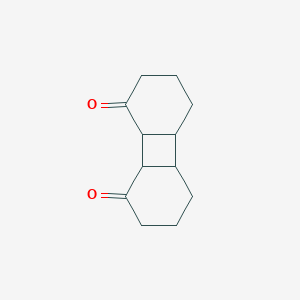
Methyl 4-methyloxane-4-carboxylate
概要
説明
Synthesis Analysis
The synthesis of “Methyl 4-methyloxane-4-carboxylate” and its derivatives has been the subject of various studies . A new method was designed for the synthesis of some novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate with developed a general Richter cyclization through diazotization strategy of commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate .Molecular Structure Analysis
The molecular structure of “Methyl 4-methyloxane-4-carboxylate” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
Carboxylic acids, such as “Methyl 4-methyloxane-4-carboxylate”, are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 . The net effect of Fischer esterification is substitution of an –OH group by –OR′ .Physical And Chemical Properties Analysis
“Methyl 4-methyloxane-4-carboxylate” is a clear, colorless, and slightly viscous liquid that is soluble in water and organic solvents such as ethanol and diethyl ether. It has a molecular weight of 158.19 g/mol.科学的研究の応用
Selective Synthesis of Amidated Compounds
A study describes the use of carboxylic acid-assisted B(4)-H bond activation in the Ir-catalyzed cage B(4)-amidation of o-carboranes with dioxazolones under mild conditions. This process affords amidated o-carboranes and amidated and methoxycarbonylated nido-carboranes, indicating potential applications in selective synthesis involving similar carboxylate compounds (Gi Uk Han et al., 2020).
Thermal Hazard and Runaway Reaction Analysis
Research focusing on (3-4-epoxycyclohexane) methyl-3′-4′-epoxycyclohexyl-carboxylate (EEC) highlights the importance of understanding thermal hazards and runaway reactions in the manufacturing process of epoxy resins. By employing calorimetric technology and theoretical kinetic models, this study provides essential data on the thermal stability and safety of chemical processes, relevant to compounds like Methyl 4-methyloxane-4-carboxylate (Jing-Wei Tong et al., 2014).
Molecular Structure Elucidation
The molecular structures of derivatives of carboxylate compounds were determined using X-ray crystallography and NMR spectroscopy. Such studies showcase the application of advanced analytical techniques in understanding the structural aspects of methyl carboxylate compounds, which could be applied to Methyl 4-methyloxane-4-carboxylate for detailed structural analysis (I. M. Sakhautdinov et al., 2013).
Biological Activity Evaluation
A study on sulfonamide-derived esters, including carboxylate esters, investigated their biological activities. This research underscores the potential of methyl carboxylate compounds in biological applications, such as antimicrobial, antiradical, and enzyme inhibition activities, suggesting similar investigations could be conducted with Methyl 4-methyloxane-4-carboxylate (M. Danish et al., 2019).
作用機序
While specific studies on the mechanism of action of “Methyl 4-methyloxane-4-carboxylate” were not found, related compounds have shown promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
While specific safety and hazard information for “Methyl 4-methyloxane-4-carboxylate” was not found, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing when handling similar chemical compounds .
将来の方向性
特性
IUPAC Name |
methyl 4-methyloxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(7(9)10-2)3-5-11-6-4-8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZSTDVWNKMIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452042 | |
| Record name | Methyl 4-methyloxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyloxane-4-carboxylate | |
CAS RN |
443912-70-7 | |
| Record name | Methyl 4-methyloxane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)

![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)




![4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B1311912.png)



